
4-Isopropyl-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an isopropyl group and a methyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylpyridin-2(1H)-one can be achieved through various methods, including:
Alkylation of Pyridine Derivatives:
Cyclization Reactions: Using precursors that contain the necessary functional groups, cyclization reactions can form the pyridine ring with the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Isopropyl-1-methylpyridin-2(1H)-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.
Pathways: Modulation of biochemical pathways, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylpyridine: Lacks the methyl group, which can affect its reactivity and applications.
1-Methylpyridin-2(1H)-one: Lacks the isopropyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-5-10(3)9(11)6-8/h4-7H,1-3H3 |
Clave InChI |
HTYZGBMBIMXKBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)N(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



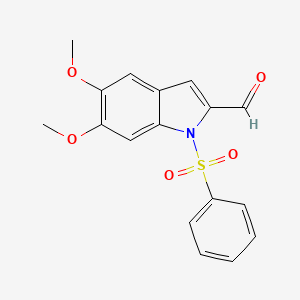
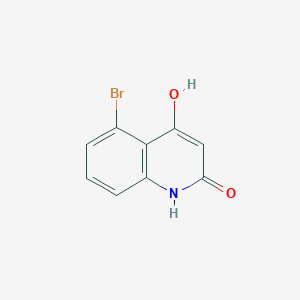
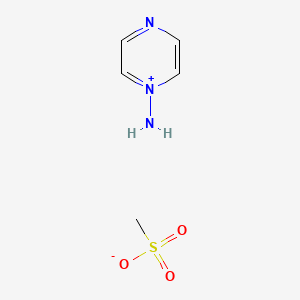
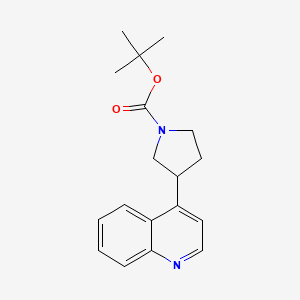
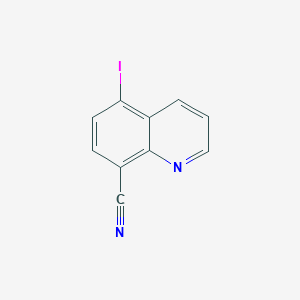

![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)

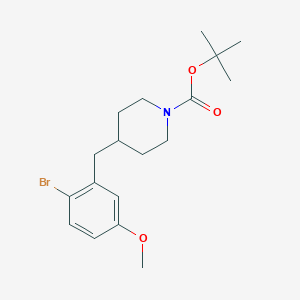
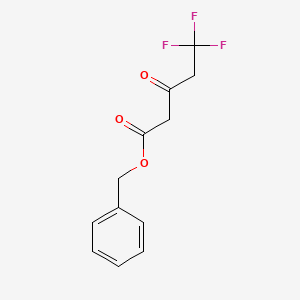
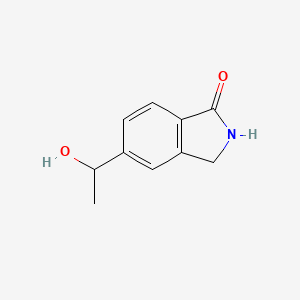
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid](/img/structure/B15332389.png)

